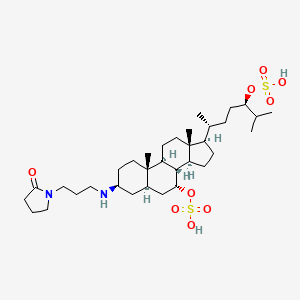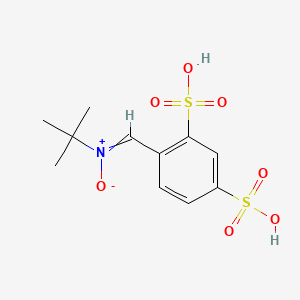
Disufenton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disufenton is a sulfonic acid derivative and an organosulfur compound.
Applications De Recherche Scientifique
1. Neuroprotective Properties and Renal Excretion
Disufenton sodium (NXY-059) exhibits neuroprotective properties through its free-radical-trapping mechanism. Initially developed for treating acute ischemic stroke, its effects were observed in experimental animal models. Clinical studies in healthy subjects revealed that NXY-059 is primarily eliminated through renal excretion. Approximately 30% of its renal elimination results from active secretion in the kidney. This finding highlights the significance of kidney function in the clearance of NXY-059 and the negligible role of nonrenal clearance in its overall elimination (Cheng et al., 2007).
2. Population Pharmacokinetic Modeling
A study aimed to develop a population pharmacokinetic model for NXY-059 in acute stroke patients, providing insights into individualized dosing strategies. The model, derived from clinical data, suggested a two-compartment model with variations in clearance and volume distribution explained by creatinine clearance and bodyweight. This research illustrates the importance of considering individual patient characteristics in developing dosing strategies for NXY-059, especially in acute stroke treatment (Jönsson et al., 2005).
3. Pharmacokinetic Properties and Efficiency
The research on difenacoum, an anticoagulant rodenticide, explored the differences between its diastereomers. The study aimed to develop an eco-friendly version of difenacoum by investigating the pharmacokinetic properties and efficiency of its isomers in inhibiting the coagulation process. Findings showed that trans-isomers of difenacoum have a shorter tissue persistence and similar efficiency in inhibiting vitamin K epoxide reductase activity compared to cis-isomers. This research is pivotal in reducing secondary poisonings of wildlife and developing safer rodenticide options (Damin-Pernik et al., 2016).
Propriétés
Numéro CAS |
168021-77-0 |
|---|---|
Nom du produit |
Disufenton |
Formule moléculaire |
C11H15NO7S2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-tert-butyl-1-(2,4-disulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO7S2/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19) |
Clé InChI |
OVTCHWSLKGENKP-GHXNOFRVSA-N |
SMILES isomérique |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)/[O-] |
SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-] |
SMILES canonique |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



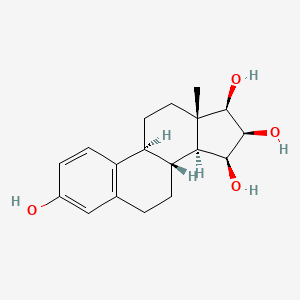
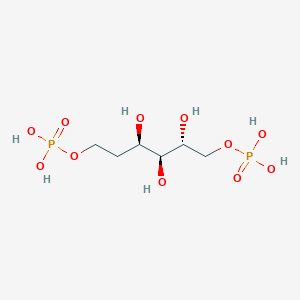
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
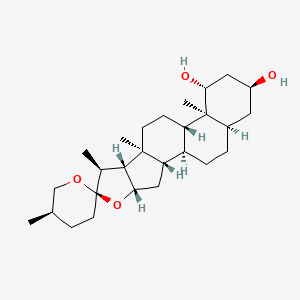
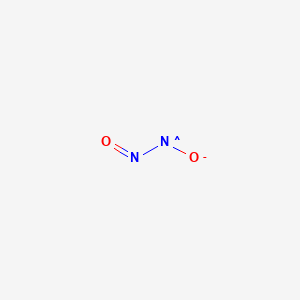
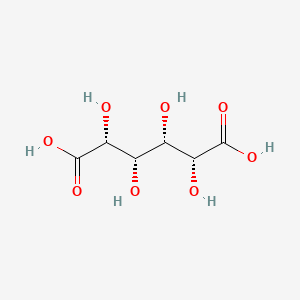
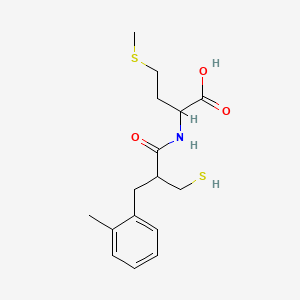
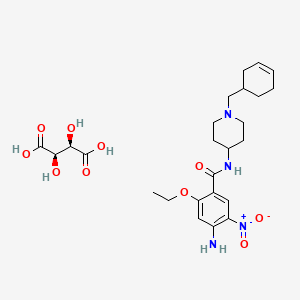
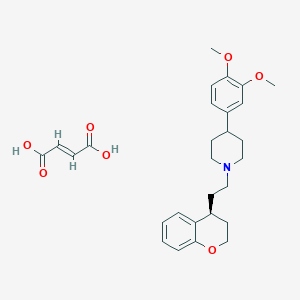
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
